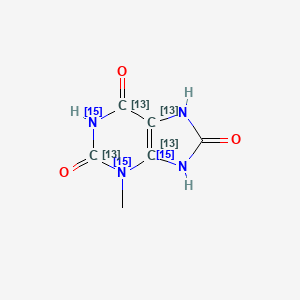
3-methyl-7,9-dihydropurine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7,9-dihydropurine-2,6,8-trione, also known as 3-methyluric acid, is a methylated derivative of uric acid. It belongs to the class of oxopurines, which are purine derivatives containing keto groups. This compound is of significant interest due to its biological and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7,9-dihydropurine-2,6,8-trione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purines, while reduction can produce lower oxidation state derivatives .
Applications De Recherche Scientifique
3-methyl-7,9-dihydropurine-2,6,8-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It serves as a model compound for studying purine metabolism and its role in biological systems.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3-methyl-7,9-dihydropurine-2,6,8-trione involves its interaction with various molecular targets and pathways. It inhibits peroxynitrite-mediated oxidation, which is a key pathway in oxidative stress-related diseases. This inhibition helps in reducing oxidative damage and inflammation, making it a potential therapeutic agent for conditions like multiple sclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups and is a well-known stimulant.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups and is found in chocolate.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups and is used in respiratory diseases.
Uniqueness
3-methyl-7,9-dihydropurine-2,6,8-trione is unique due to its specific methylation pattern and its role as a metabolite of uric acid. Unlike caffeine and theobromine, which are primarily stimulants, this compound has potential therapeutic applications in oxidative stress-related diseases .
Propriétés
Formule moléculaire |
C6H6N4O3 |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
3-methyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
Clé InChI |
ODCYDGXXCHTFIR-BYSJPOJGSA-N |
SMILES isomérique |
C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC(=O)[15NH]2 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
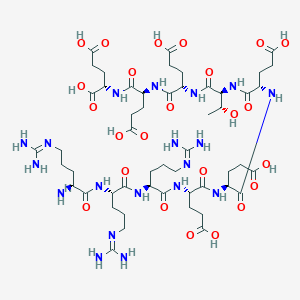


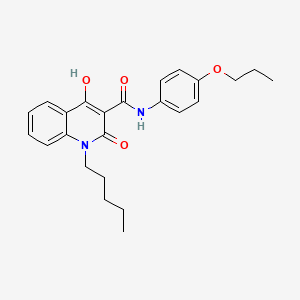
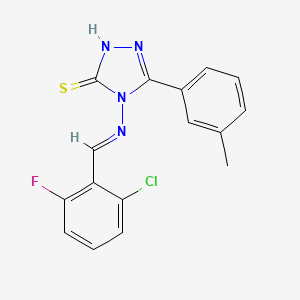

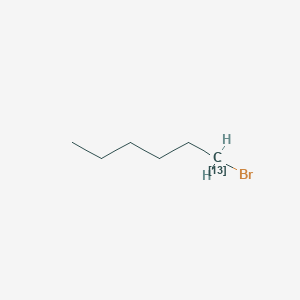


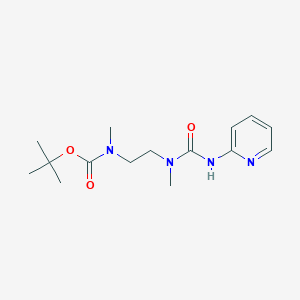
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12054681.png)
![N-(furan-2-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054689.png)
